molecular formula C11H11N5O2 B2375946 (3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(吡嗪-2-基)甲酮 CAS No. 2034410-25-6

(3-(1,2,4-恶二唑-3-基)吡咯烷-1-基)(吡嗪-2-基)甲酮

货号 B2375946
CAS 编号: 2034410-25-6
分子量: 245.242
InChI 键: BIOLLZXDMXYBHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1,2,4-oxadiazole . It has been designed and synthesized as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves a mixture containing semi/thiosemicarbazide and sodium acetate added to water and stirred well, followed by the addition of substituted aldehydes in methanol at room temperature to provide an intermediate solid residue .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1,2,4-oxadiazole core . Computational studies have elucidated the binding mode of similar compounds to GPBAR1, providing important structural insights for the design of non-steroidal GPBAR1 agonists .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve multiple steps . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm .

科学研究应用

抗菌和抗分枝杆菌活性

该化合物的一个重要应用是在抗菌和抗分枝杆菌活性领域。研究表明,该化合物的衍生物表现出相当大的抗分枝杆菌特性。例如,Sidhaye 等人 (2011) 合成了包括 3-(5-取代-1,3,4 恶二唑) 吡啶在内的化合物,展示了抗分枝杆菌活性。同样,Pandya 等人 (2019) 研究了一系列具有恶二唑结构的化合物对它们的体外抗菌和抗真菌活性,揭示了针对各种菌株的有希望的抗分枝杆菌特性 (Sidhaye 等人,2011Pandya 等人,2019)。

生物活性杂环化合物的合成

该化合物还被用于合成各种生物活性杂环化合物。例如,Katariya 等人 (2021) 合成了新型 1,3-恶唑与吡啶基-吡唑啉结合,具有潜在的抗癌和抗菌特性。对这些化合物进行了抗癌活性评估,并显示出相当大的效力 (Katariya 等人,2021)。

抗氧化和抗癌特性

研究还表明,源自该化学物质的化合物具有抗氧化和抗癌特性。例如,Abou-Elmagd 等人 (2016) 合成了吡唑基取代的 2(3H)-呋喃酮衍生物,显示出对各种癌细胞系具有显着的抗癌活性。这项研究突出了这些化合物在癌症治疗中的潜力 (Abou-Elmagd 等人,2016)。

新型模型化合物的开发

该化合物已用于开发用于生化反应的新型模型化合物。Jana 等人 (2019) 报道了萘基/吡啶-吡唑衍生物配合物的合成,该配合物表现出吩恶嗪酮合酶活性,表明它们可用于开发生化反应模型化合物和抗菌剂 (Jana 等人,2019)。

作用机制

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This selective activation is crucial as it avoids interaction with other bile acid receptors, thereby reducing potential side effects .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic regulation. By selectively activating GPBAR1, it influences glucose, triglyceride, and cholesterol metabolism . It also has potential anti-inflammatory effects, as activation of GPBAR1 in macrophages reduces inflammation .

未来方向

The pharmacokinetic properties of similar compounds suggest that the 1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . This indicates a promising future direction for the development of new drugs based on this compound.

属性

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c17-11(9-5-12-2-3-13-9)16-4-1-8(6-16)10-14-7-18-15-10/h2-3,5,7-8H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOLLZXDMXYBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。